4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole
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Overview
Description
4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers distinct chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) for nucleophilic substitution and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative .
Scientific Research Applications
4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects . The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-nitrophthalonitrile: Another brominated pyrazole derivative with different substituents.
4-bromo-5-(butoxymethyl)-1-isopropyl-1H-pyrazole: A closely related compound with an isopropyl group instead of a propyl group.
Uniqueness
4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-bromo-5-(butoxymethyl)-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-3-5-7-15-9-11-10(12)8-13-14(11)6-4-2/h8H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXUNNYFWUDIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CCC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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